4-Bromo-N,N-di-p-tolylaniline
Overview
Description
4-Bromo-N,N-di-p-tolylaniline is a compound that is structurally related to various N-phenyl amino acids and aromatic imines. While the provided papers do not directly discuss 4-Bromo-N,N-di-p-tolylaniline, they do provide insights into similar compounds and their synthesis, crystal structures, and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related N-phenyl amino acids has been achieved using diphenyliodonium bromide, AgNO3, and a catalytic amount of CuBr starting from the relevant amino acid ester . This method preserves the chiral integrity of the amino acids, which is a significant aspect when considering the synthesis of any chiral compound, including 4-Bromo-N,N-di-p-tolylaniline. The reaction conditions and the use of these reagents could potentially be adapted for the synthesis of 4-Bromo-N,N-di-p-tolylaniline.
Molecular Structure Analysis
The crystal structure of a related compound, N-(p-methylbenzylidene)-p-bromoaniline, reveals that the molecule contains a central HC=N unit with dihedral angles formed with the adjacent ring systems . This information is useful for understanding the molecular geometry of 4-Bromo-N,N-di-p-tolylaniline, which may also exhibit a similar planar structure with dihedral angles indicative of its conformation.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4-Bromo-N,N-di-p-tolylaniline, but the synthesis and characterization of similar compounds suggest that 4-Bromo-N,N-di-p-tolylaniline could participate in reactions typical of aromatic amines and brominated compounds. For instance, the bromine atom could be susceptible to nucleophilic substitution reactions, while the amine group could be involved in the formation of amides, imines, or Schiff bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-N,N-di-p-tolylaniline can be inferred from the properties of structurally related compounds. For example, the presence of a bromine atom and an amine group in the molecule would influence its polarity, solubility, and reactivity. The compound's crystalline structure, as seen in similar compounds, suggests that it may exhibit solid-state interactions such as hydrogen bonding or π-π interactions, which could affect its melting point and solubility .
Scientific Research Applications
1. Application in Organic Light-Emitting Diodes (OLEDs)
4-Bromo-N,N-di-p-tolylaniline has been utilized in the synthesis of materials for blue phosphorescent organic light-emitting diodes (PHOLEDs). A study by Yoo, Hwang, and Lee (2015) explored the synthesis of a compound using 4-Bromo-N,N-di-p-tolylaniline, which demonstrated high triplet energy and showed promising results in OLED applications, especially with a blue triplet emitter (Yoo, Hwang, & Lee, 2015).
2. Synthesis and Chemical Reactions
The compound has been involved in various chemical synthesis processes. For example, Zhang Xing-chen (2008) described the synthesis of 4-bromo-N,N-dimethylaniline from N,N-dimethylaniline and bromine, highlighting the substance's role in substitution reactions (Zhang, 2008). Moreover, Freccero et al. (2003) studied the photochemistry of haloanilines, including 4-halo-N,N-dimethylanilines, in various solvents, which is significant for synthetic methods and understanding the photodegradation of halogenated aromatic pollutants (Freccero, Fagnoni, & Albini, 2003).
3. Use in Pharmaceutical and Biomedical Research
In the field of pharmaceutical and biomedical research, the compound has found applications as well. Watanabe et al. (2018) discussed its use in the synthesis of astatinated phenylalanines, which have potential in targeted alpha therapy for cancer treatment (Watanabe et al., 2018). Additionally, Young, Guthrie, and Proulx (2019) reported its application in the N-arylation of amino acid esters, expanding the diversity of peptide side chains for pharmaceutical research (Young, Guthrie, & Proulx, 2019).
Safety And Hazards
properties
IUPAC Name |
N-(4-bromophenyl)-4-methyl-N-(4-methylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNJJMJHTXGFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456772 | |
Record name | 4-Bromo-N,N-di-p-tolylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-di-p-tolylaniline | |
CAS RN |
58047-42-0 | |
Record name | 4-Bromo-N,N-di-p-tolylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-4',4''-dimethyltriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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